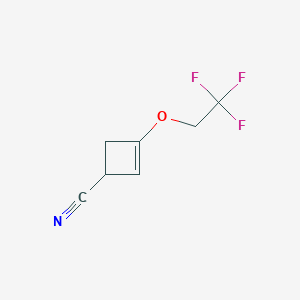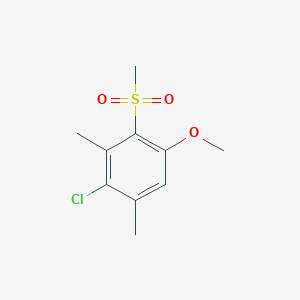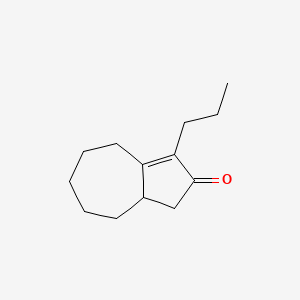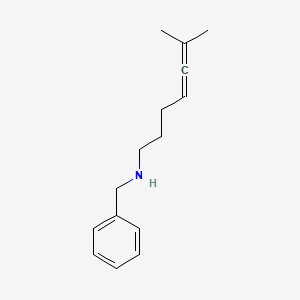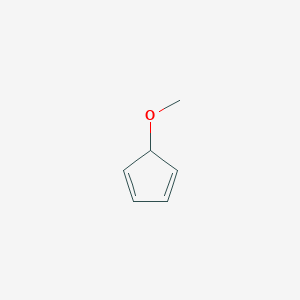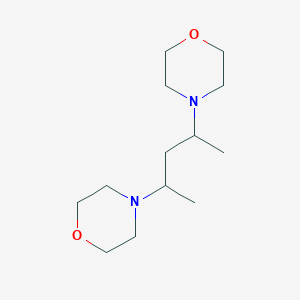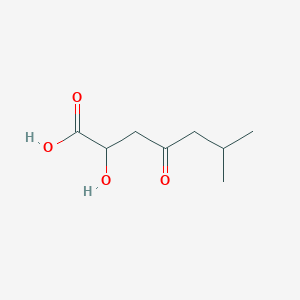
2-Hydroxy-6-methyl-4-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-methyl-4-oxoheptanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of heptanoic acid, characterized by the presence of a hydroxyl group at the second position, a methyl group at the sixth position, and a keto group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-4-oxoheptanoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 6-methylheptanoic acid using a suitable oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out under acidic conditions to facilitate the formation of the keto group at the fourth position.
Another approach involves the hydroxylation of 6-methyl-4-oxoheptanoic acid using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like osmium tetroxide. This method introduces the hydroxyl group at the second position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-6-methyl-4-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the second position can be oxidized to form a keto group, resulting in the formation of 2,4-Dioxo-6-methylheptanoic acid.
Reduction: The keto group at the fourth position can be reduced to form 2-Hydroxy-6-methylheptanoic acid.
Substitution: The hydroxyl group can undergo substitution reactions with halogens or other nucleophiles to form derivatives such as 2-Chloro-6-methyl-4-oxoheptanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), basic or neutral conditions.
Major Products Formed
Oxidation: 2,4-Dioxo-6-methylheptanoic acid.
Reduction: 2-Hydroxy-6-methylheptanoic acid.
Substitution: 2-Chloro-6-methyl-4-oxoheptanoic acid.
Applications De Recherche Scientifique
2-Hydroxy-6-methyl-4-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-methyl-4-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxoheptanoic acid: Lacks the hydroxyl group at the second position.
2-Hydroxyheptanoic acid: Lacks the keto group at the fourth position.
2-Methyl-6-oxoheptanoic acid: Lacks the hydroxyl group at the second position.
Uniqueness
2-Hydroxy-6-methyl-4-oxoheptanoic acid is unique due to the presence of both a hydroxyl group at the second position and a keto group at the fourth position. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Propriétés
Numéro CAS |
89966-34-7 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2-hydroxy-6-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(9)4-7(10)8(11)12/h5,7,10H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
SIMDGJLEPWEPOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane](/img/structure/B14386883.png)
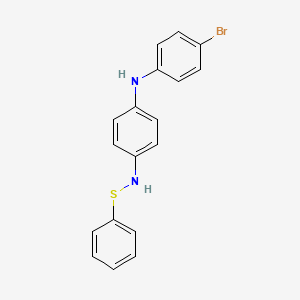

![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14386903.png)
![4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14386909.png)

